REACTION_CXSMILES
|
[C:1]([C:5]1[CH:20]=[CH:19][C:8]([O:9][CH2:10][CH2:11][C:12](OCCCC)=[O:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[C:1]([C:5]1[CH:20]=[CH:19][C:8]([O:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5.6|
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Name
|
ester
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Quantity
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21 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=CC=C(OCCC(=O)OCCCC)C=C1
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.5 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
To the cold solution was added
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Type
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CUSTOM
|
Details
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After one hour the excess lithium aluminum hydride was destroyed by the cautious addition of 200 ml ethyl acetate
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Duration
|
1 h
|
Type
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FILTRATION
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Details
|
The solution was filtered
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Type
|
CUSTOM
|
Details
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the filtrated partitioned between 200 ml ether-200 ml water
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Type
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CUSTOM
|
Details
|
The organic layer was removed
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil which
|
Type
|
DISTILLATION
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Details
|
distilled (116° C./0.35 mm) over potassium carbonate to a clear colorless oil, 3-p-t-butylphenoxypropanol, 10.1 g (64%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(OCCCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |